

A Technical Guide to the Chemical Properties and Stability of Trimipramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability profile of **trimipramine maleate**, a tricyclic antidepressant. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Core Chemical and Physical Properties

Trimipramine maleate is the maleate salt form of trimipramine, a dibenzazepine-derivative tricyclic antidepressant (TCA).[1] It is a white or slightly cream-colored, nearly odorless crystalline substance.[2][3][4] The key chemical and physical properties are summarized in the table below.



Property	Value	Source(s)
Chemical Name	10,11-dihydro-N,N,β-trimethyl- 5H-dibenz[b,f]azepine-5- propanamine, (2Z)-2- butenedioate	[5]
Molecular Formula	C20H26N2 • C4H4O4	[5]
Molecular Weight	410.5 g/mol	[1][4][5]
Appearance	White or slightly cream- colored, crystalline substance	[2][3][4]
Melting Point	140-144 °C	[2][4]
Solubility	 Very slightly soluble in water and ether- Slightly soluble in ethyl alcohol and acetone- Freely soluble in chloroform and methanol 	[2][3][4]
UV Absorption Max (λmax)	250 nm (in 0.1 N HCl)	[4]
CAS Number	521-78-8	[4][5]

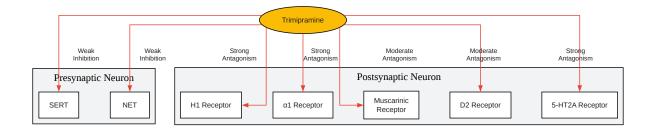
Pharmacodynamic Profile & Receptor Binding

Trimipramine's mechanism of action is complex, differing from many other TCAs. While it is a weak inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, its clinical effects are thought to be primarily driven by its potent antagonism at various neurotransmitter receptors.[6][7]



Target	Binding Affinity / Activity	Source(s)
Serotonin Transporter (SERT)	K_d_ = 149 nM; IC50 = 2.11 μΜ	[5][8]
Norepinephrine Transporter (NET)	K_d_ = 2,450 nM; IC ₅₀ = 4.99 μM	[5][8]
Dopamine Transporter (DAT)	K_d_ = 3,780 nM	[5]
Histamine H ₁ Receptor	K_i_ = 0.02 μM (Potent Antagonist)	[5]
Serotonin 5-HT _{2a} Receptor	K_i_ = 19.5 nM (Strong Antagonist)	[5][6]
α1-Adrenergic Receptor	K_d_ = 24 nM (Strong Antagonist)	[5][6]
Dopamine D ₂ Receptor	K_i_ = 57.5 nM (Moderate Antagonist)	[5][6]
Muscarinic Acetylcholine Receptors	K_d_ = 58 nM (Moderate Antagonist)	[5]

The following diagram illustrates the primary pharmacodynamic interactions of trimipramine at the neuronal synapse.



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Caption: Pharmacodynamic interactions of Trimipramine at the synapse.

Chemical Stability and Degradation

Understanding the stability of **trimipramine maleate** is critical for ensuring drug product quality, safety, and efficacy. The molecule is susceptible to degradation under certain environmental conditions.

- 3.1 General Stability and Storage The product is considered stable under recommended storage conditions.[9] It is advised to protect the substance from light and store it at a controlled room temperature between 15-30°C (59-86°F).[10] The solid form has been reported to be stable for at least 4 years when stored appropriately.[5]
- 3.2 Degradation Pathways Forced degradation studies are essential to establish the intrinsic stability of the molecule and identify potential degradation products.[11][12] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[11] Key degradation pathways for tricyclic compounds like trimipramine typically include:
- Oxidation: The tertiary amine and the dibenzazepine ring system can be susceptible to oxidation, potentially forming N-oxides and other related substances.[13]
- Photodegradation: Exposure to light, particularly UV light, can induce degradation.[10][14]
 Product monographs explicitly recommend protection from light.[10]
- Hydrolysis: Degradation can occur under acidic and basic conditions, although specific data for trimipramine maleate is not extensively detailed in the provided results.
- Thermal Degradation: Elevated temperatures can accelerate the degradation process.
- 3.3 Incompatibilities **Trimipramine maleate** should not be stored with strong oxidizing agents, as this may lead to chemical reactions and degradation.[9]

Experimental Protocols

4.1 Protocol: Forced Degradation Study This protocol outlines a general methodology for conducting forced degradation studies on **trimipramine maleate** to identify stability-indicating



parameters, based on ICH guidelines.[12]

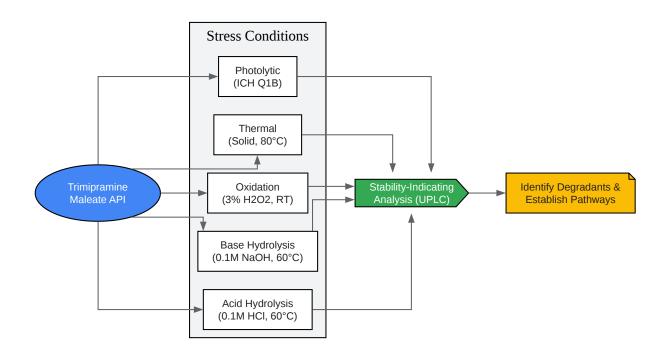
Objective: To generate potential degradation products and establish the degradation profile of **trimipramine maleate** under various stress conditions.

Methodology:

- Sample Preparation: Prepare solutions of **trimipramine maleate** in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
- Stress Conditions: Expose the prepared samples to the following conditions in parallel with a control sample protected from stress:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 3-5 days.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 3-5 days.
 - Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Store the solid drug substance at 60-80°C for 7-14 days.
 - Photostability: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Sample Analysis: Following exposure, neutralize the acid and base-stressed samples.
 Analyze all samples using a validated stability-indicating analytical method, such as RP-UPLC.
- Data Evaluation: Compare the chromatograms of the stressed samples with the control.
 Calculate the percentage of degradation and identify the retention times of any degradation products. The goal is typically to achieve 10-20% degradation to ensure the analytical method's specificity is adequately challenged.[15]

The following workflow diagram illustrates the forced degradation study process.





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Caption: Experimental workflow for a forced degradation study.

4.2 Protocol: Stability-Indicating RP-UPLC Method A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is suitable for separating **trimipramine maleate** from its potential impurities and degradation products.[16]

Objective: To quantify **trimipramine maleate** and its related substances in the presence of its degradation products.

Methodology:

- Column: Waters Acquity BEH RP18 (100 x 2.1mm, 1.7μm) or equivalent.[16]
- Mobile Phase A: 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, pH adjusted to 8.0.[16]



- Mobile Phase B: Acetonitrile and Methanol (80:20 v/v).[16]
- Gradient Program: A gradient program should be developed to ensure adequate resolution between the main peak and all impurity peaks.
- Column Temperature: 40°C.[16]
- Detection Wavelength: 220 nm.[16]
- Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

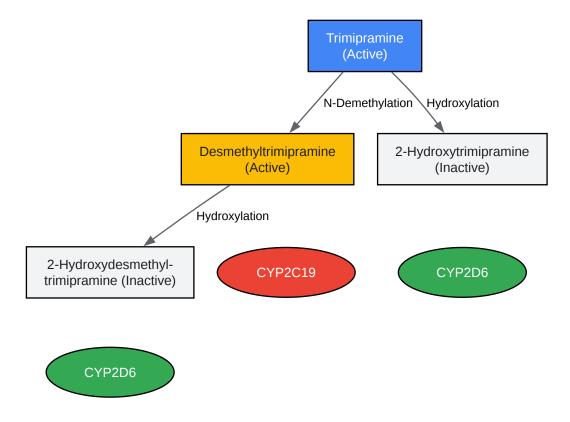
Metabolism

Trimipramine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes. The major metabolite, desmethyltrimipramine, is pharmacologically active.[16][17][18]

- CYP2C19: This enzyme is primarily responsible for the N-demethylation of trimipramine to form desmethyltrimipramine.[17]
- CYP2D6: Both the parent drug and its primary metabolite are hydroxylated by CYP2D6 to inactive forms, such as 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine.[17]

The metabolic pathway is depicted below.





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Caption: Primary metabolic pathways of Trimipramine in the liver.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and Stability of Trimipramine Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179170#trimipramine-maleate-chemical-properties-and-stability]

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